V-9-M - 99291-20-0

V-9-M

Catalog Number: EVT-285441
CAS Number: 99291-20-0
Molecular Formula: C42H69N9O14S
Molecular Weight: 956.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

V-9-M, also known as Val-pro-val-glu-ala-val-asp-pro-met, is a nonapeptide derived from the processing of procholecystokinin (proCCK) within the brain. [, ] It exhibits a distinct distribution pattern, showing particular abundance in brain regions associated with memory and behavior, such as the hippocampus, septum, and amygdala. [, ] This suggests a potential role for V-9-M in modulating cognitive functions and behaviors.

Applications
  • Memory Enhancement: Studies demonstrate that administration of V-9-M into the lateral ventricle of rats can prevent experimentally induced amnesia in a passive avoidance task. [] This suggests a potential role for V-9-M in enhancing memory consolidation and retrieval.
  • Modulation of Locomotor Activity: Research indicates that V-9-M induces sedation and reduces spontaneous locomotor activity in rats. [] It also attenuates hyperactivity induced by various pharmacological agents, suggesting an ability to modulate dopaminergic and other neurotransmitter systems involved in motor control.

V-9-M, also known as Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met, is a nonapeptide derived from the processing of procholecystokinin (CCK). [, , ]

Procholecystokinin (CCK)

  • Relevance: Procholecystokinin is the parent molecule of V-9-M. V-9-M is produced from procholecystokinin through enzymatic processing in the brain. [, , ] While V-9-M shares some structural similarities with CCK-8, its biological activities are distinct.

Cholecystokinin-8 (CCK-8)

    Thyrotropin-Releasing Hormone (TRH)

    • Relevance: V-9-M exhibits sedative effects and can suppress hypermotility induced by TRH, suggesting a potential interaction between V-9-M and TRH signaling pathways in the central nervous system. []

    Methamphetamine

    • Relevance: V-9-M demonstrates sedative effects and can suppress methamphetamine-induced hypermotility, indicating a potential modulatory role of V-9-M on the dopaminergic system and potential therapeutic applications for drug addiction. []

    Apomorphine

    • Relevance: V-9-M demonstrates sedative effects and can further decrease the hypomotility induced by low doses of apomorphine. [] This suggests that V-9-M may modulate dopamine signaling pathways, particularly those related to motor control.

    Pentobarbital

    • Relevance: V-9-M enhances the sedative effects of pentobarbital by prolonging the duration of pentobarbital-induced sleep. [] This suggests a potential synergistic interaction between V-9-M and GABAergic pathways involved in sleep regulation.
    Source and Classification

    Cholecystokinin is produced primarily in the intestinal endocrine cells and the central nervous system. The V-9-M variant is a specific nonapeptide form that has been studied for its unique biological activities. The classification of this compound falls under the broader category of gastrointestinal hormones and neuropeptides, indicating its dual role in digestive processes and neural signaling .

    Synthesis Analysis

    The synthesis of V-9-M Cholecystokinin nonapeptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for constructing peptides by sequentially adding protected amino acids to a growing chain. Key steps include:

    1. Amino Acid Activation: Each amino acid is activated using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of peptide bonds.
    2. Deprotection: Protective groups on the amino acids are removed at specific stages to allow for further reactions.
    3. Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin support using trifluoroacetic acid (TFA) or other cleavage agents.
    4. Purification: The crude peptide product is typically purified using high-performance liquid chromatography (HPLC) to isolate the desired nonapeptide from side products.

    The synthesis parameters, such as temperature, reaction time, and concentrations of reagents, are critical for achieving high purity and yield .

    Molecular Structure Analysis

    V-9-M Cholecystokinin nonapeptide has a specific molecular structure characterized by its sequence of nine amino acids. The general formula can be represented as C₄₇H₆₃N₉O₁₃S for this nonapeptide variant. The structure includes:

    • Disulfide Bridge: A crucial feature that stabilizes the peptide's conformation.
    • Amino Acid Sequence: Unique substitutions that differentiate it from other cholecystokinin forms.

    The three-dimensional structure can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to understand its interaction with receptors .

    Chemical Reactions Analysis

    V-9-M Cholecystokinin nonapeptide participates in several biochemical reactions:

    1. Receptor Binding: It binds to specific cholecystokinin receptors (CCK1R and CCK2R), which are G protein-coupled receptors located in various tissues including the brain and gastrointestinal tract.
    2. Signal Transduction: Upon binding, these receptors undergo conformational changes that activate intracellular signaling pathways involving second messengers such as cyclic AMP (cAMP) and calcium ions.
    3. Biological Effects: This signaling cascade leads to physiological effects such as increased enzyme secretion from the pancreas and modulation of neuronal activity related to appetite control .
    Mechanism of Action

    The mechanism of action for V-9-M Cholecystokinin nonapeptide primarily involves its interaction with CCK receptors:

    1. Binding Affinity: The nonapeptide exhibits high affinity for CCK1R, leading to potent biological responses.
    2. Neuronal Activation: When V-9-M binds to these receptors on vagal afferent neurons, it triggers a cascade that influences satiety signaling

    Properties

    CAS Number

    99291-20-0

    Product Name

    V-9-M Cholecystokinin nonapeptide

    IUPAC Name

    (4S)-4-[[(2S)-2-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

    Molecular Formula

    C42H69N9O14S

    Molecular Weight

    956.1 g/mol

    InChI

    InChI=1S/C42H69N9O14S/c1-20(2)31(43)41(63)51-17-10-12-28(51)37(59)49-33(22(5)6)38(60)45-24(13-14-29(52)53)35(57)44-23(7)34(56)48-32(21(3)4)39(61)47-26(19-30(54)55)40(62)50-16-9-11-27(50)36(58)46-25(42(64)65)15-18-66-8/h20-28,31-33H,9-19,43H2,1-8H3,(H,44,57)(H,45,60)(H,46,58)(H,47,61)(H,48,56)(H,49,59)(H,52,53)(H,54,55)(H,64,65)/t23-,24-,25-,26-,27-,28?,31-,32-,33-/m0/s1

    InChI Key

    AIKMAJWJXJPJNB-HAMGYPHNSA-N

    SMILES

    CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)O)N

    Solubility

    Soluble in DMSO

    Synonyms

    V-9-M
    V-9-M cholecystokinin nonapeptide
    Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met
    valyl-prolyl-valyl-glutamyl-alanyl-valyl-aspartyl-prolyl-methionine

    Canonical SMILES

    CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)O)N

    Isomeric SMILES

    C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.